![molecular formula C28H34O5 B12281317 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane](/img/structure/B12281317.png)
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane is a complex organic compound that combines the structural features of adamantane and phenol with an oxirane (epoxide) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol typically involves the reaction of adamantanone with 4-hydroxybenzaldehyde under specific conditions to form the intermediate 2-[bis(4-hydroxyphenyl)methylene]adamantane . This intermediate is then further reacted with epichlorohydrin to introduce the oxirane groups, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The oxirane groups can be reduced to diols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological membranes.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and lipophilicity, allowing the compound to interact with lipid membranes and proteins. The phenolic hydroxyl groups can form hydrogen bonds and participate in redox reactions, while the oxirane groups can undergo ring-opening reactions, leading to covalent modifications of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[bis(4-hydroxyphenyl)methylene]adamantane: A precursor in the synthesis of the target compound, known for its estrogen receptor affinity.
Neopentyl glycol diglycidyl ether: Another compound with oxirane groups, used in polymer chemistry.
Eigenschaften
Molekularformel |
C28H34O5 |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C22H24O2.C6H10O3/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14;1(5-3-8-5)7-2-6-4-9-6/h1-8,14-15,18-19,23-24H,9-13H2;5-6H,1-4H2 |
InChI-Schlüssel |
IECQRZXBBVDYJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O.C1C(O1)COCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)


![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)
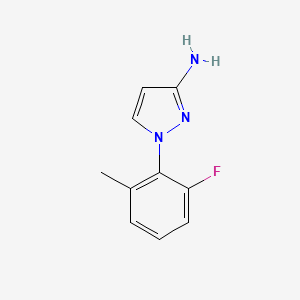


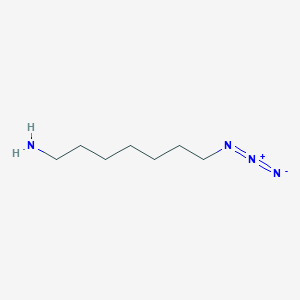
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)
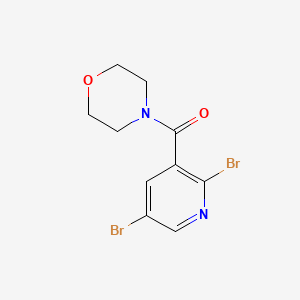

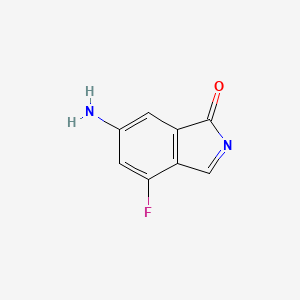
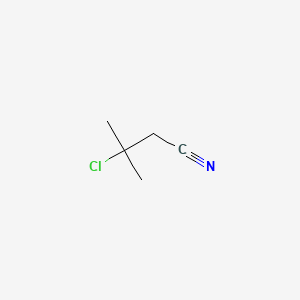
![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
